molecular formula C6H5BrN2 B6243357 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile CAS No. 62380-96-5

2-(4-bromo-1H-pyrrol-2-yl)acetonitrile

Cat. No.: B6243357
CAS No.: 62380-96-5
M. Wt: 185
InChI Key:
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Description

2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of a bromine atom at the 4-position and a nitrile group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-2-pyrrolecarboxaldehyde with a cyanide source under basic conditions to form the desired acetonitrile compound .

Industrial Production Methods

Industrial production of 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile may involve large-scale bromination and subsequent nitrile introduction using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Scientific Research Applications

2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrrol-2-yl)acetonitrile
  • 2-(4-Fluoro-1H-pyrrol-2-yl)acetonitrile
  • 2-(4-Iodo-1H-pyrrol-2-yl)acetonitrile

Uniqueness

2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1H-pyrrol-2-yl)acetonitrile involves the reaction of 4-bromo-1H-pyrrole with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "4-bromo-1H-pyrrole", "Acetonitrile", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1H-pyrrole in acetonitrile", "Step 2: Add the catalyst to the reaction mixture", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Cool the reaction mixture and filter the precipitated product", "Step 5: Wash the product with a suitable solvent and dry it under vacuum", "Step 6: Characterize the product using spectroscopic techniques" ] }

CAS No.

62380-96-5

Molecular Formula

C6H5BrN2

Molecular Weight

185

Purity

95

Origin of Product

United States

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